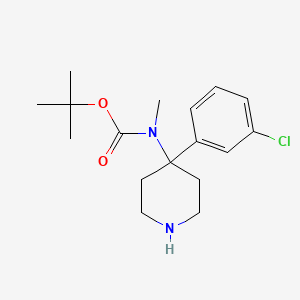
4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a difluoromethoxy group and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Difluoromethoxy Group:
Coupling with Benzaldehyde: The final step involves coupling the oxadiazole intermediate with benzaldehyde under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: Formation of 4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Wirkmechanismus
The mechanism of action of 4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde would depend on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It could modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Difluoromethoxy)benzaldehyde: A simpler compound with similar functional groups but lacking the oxadiazole ring.
1,2,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents on the phenyl ring.
Uniqueness
4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the combination of the difluoromethoxy group and the oxadiazole ring, which imparts distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C17H12F2N2O4 |
|---|---|
Molekulargewicht |
346.28 g/mol |
IUPAC-Name |
4-[[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C17H12F2N2O4/c18-17(19)24-14-4-2-1-3-13(14)16-20-15(25-21-16)10-23-12-7-5-11(9-22)6-8-12/h1-9,17H,10H2 |
InChI-Schlüssel |
CPULFOCSZWMNBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)COC3=CC=C(C=C3)C=O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL](/img/structure/B11789015.png)




![Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789032.png)
![2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11789036.png)


![4-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11789050.png)

![tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11789053.png)

